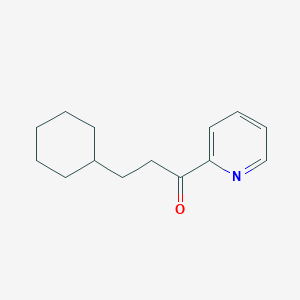

(2-环己基)乙基 2-吡啶基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2-Cyclohexyl)ethyl 2-pyridyl ketone” is a chemical compound with the IUPAC name 3-cyclohexyl-1-pyridin-2-ylpropan-1-one . It has a molecular formula of C14H19NO .

Synthesis Analysis

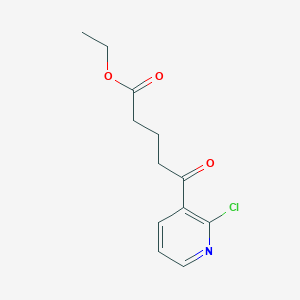

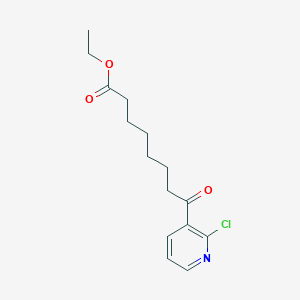

The synthesis of 2-pyridyl ketones, such as “(2-Cyclohexyl)ethyl 2-pyridyl ketone”, can be achieved through a practical method involving continuous flow . In this process, 2-lithiopyridine, formed by a Br/Li exchange, reacts with commercially available esters to produce 2-pyridyl ketones . This method is applicable to a variety of esters and has been used in the synthesis of TGF-β type 1 receptor inhibitor LY580276 intermediate .Molecular Structure Analysis

The molecular structure of “(2-Cyclohexyl)ethyl 2-pyridyl ketone” consists of 14 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 217.307 Da, and the monoisotopic mass is 217.146667 Da .Chemical Reactions Analysis

The chemical reactions involving 2-pyridyl ketones, such as “(2-Cyclohexyl)ethyl 2-pyridyl ketone”, are crucial in medicinal chemistry . They are employed as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .科学研究应用

与金属的络合形成:

- 二-2-吡啶基酮(一种相关化合物)已被用于合成 Co(II) 和 Co(III) 络合物,其特征在于各种光谱化学方法 (Suni, Kurup, & Nethaji, 2007).

- 二-2-吡啶基酮在镧系(III) 化学中的应用导致形成单核和双核铒(III) 络合物,其特征在于 X 射线晶体学和其他光谱方法 (Thiakou, Nastopoulos, Terzis, Raptopoulou, & Perlepes, 2006).

- 镧系(III) 化学中的类似应用产生了中性双核络合物,其特征在于磁矩和光谱技术 (Thiakou, Bekiari, Raptopoulou, Psycharis, Lianos, & Perlepes, 2006).

- 在硝酸锌(II) 化学中,二-2-吡啶基酮促进了双核络合物和阳离子四核团簇的形成,其特征在于红外和远红外光谱 (Katsoulakou, Bekiari, Raptopoulou, Terzis, Lianos, Manessi‐Zoupa, & Perlepes, 2005).

化学合成和反应性:

- 报道了一种在连续流中快速合成 2-吡啶基酮库的实用方法,展示了其在合成多种功能化 2-吡啶基酮中的应用 (Sun, Li, Liang, Shan, Shen, Cheng, Ma, & Ye, 2020).

- 研究了 2-吡啶基-苯基-酮的光环化反应,表明不同溶剂中的氢键对反应途径的影响 (Bortolus, Elisei, Favaro, Monti, & Ortica, 1996).

- 在温和条件下实现了钌(II) 催化的 2-吡啶基乙醇中 C-H 键官能化,证明了其在酮与烯烃的 sp3 C-H 键烷基化中的效用 (Li, Darcel, & Dixneuf, 2014).

安全和危害

未来方向

The future directions in the research and application of 2-pyridyl ketones, such as “(2-Cyclohexyl)ethyl 2-pyridyl ketone”, could involve their use in the synthesis of bioactive molecules and natural products . They could also be used as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .

属性

IUPAC Name |

3-cyclohexyl-1-pyridin-2-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h4-5,8,11-12H,1-3,6-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNOWTBUUMGMRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641990 |

Source

|

| Record name | 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyclohexyl)ethyl 2-pyridyl ketone | |

CAS RN |

898779-60-7 |

Source

|

| Record name | 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)